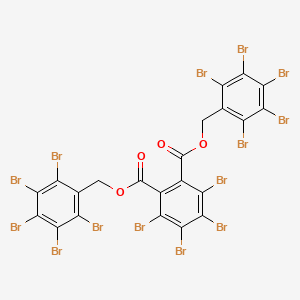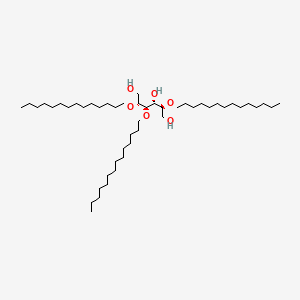
2,4,5-Tri-O-tetradecyl-D-glucitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Tri-O-tetradecyl-D-glucitol: is a chemical compound with the molecular formula C48H98O6 It is a derivative of D-glucitol, where three hydroxyl groups at positions 2, 4, and 5 are substituted with tetradecyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Tri-O-tetradecyl-D-glucitol typically involves the selective protection and deprotection of hydroxyl groups on D-glucitol, followed by the introduction of tetradecyl groups. The reaction conditions often require the use of protecting groups, such as acetals or silyl ethers, to ensure selective substitution at the desired positions. Common reagents used in the synthesis include tetradecyl bromide and strong bases like sodium hydride or potassium tert-butoxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Tri-O-tetradecyl-D-glucitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tetradecyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: 2,4,5-Tri-O-tetradecyl-D-glucitol is used as a building block in organic synthesis and as a surfactant in various chemical reactions .
Biology: In biological research, this compound is studied for its potential role in cell membrane interactions and as a model compound for studying lipid bilayers .
Medicine: The compound’s unique structure makes it a candidate for drug delivery systems and as a potential therapeutic agent .
Industry: In industrial applications, this compound is used in the formulation of cosmetics, detergents, and other personal care products due to its surfactant properties .
Mechanism of Action
The mechanism of action of 2,4,5-Tri-O-tetradecyl-D-glucitol involves its interaction with lipid bilayers and cell membranes. The tetradecyl groups allow the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This interaction can affect various cellular processes and pathways, making it a valuable tool in studying membrane dynamics .
Comparison with Similar Compounds
- 2,3,4,5-Tetra-O-tetradecyl-D-glucitol
- 2,4,6-Tri-O-tetradecyl-D-glucitol
- 2,4,5-Tri-O-dodecyl-D-glucitol
Comparison: Compared to similar compounds, 2,4,5-Tri-O-tetradecyl-D-glucitol is unique due to its specific substitution pattern, which influences its chemical properties and applications. For example, the presence of tetradecyl groups at positions 2, 4, and 5 provides a distinct hydrophobic character, making it more effective as a surfactant compared to compounds with shorter alkyl chains .
Properties
CAS No. |
93919-37-0 |
|---|---|
Molecular Formula |
C48H98O6 |
Molecular Weight |
771.3 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2,4,5-tri(tetradecoxy)hexane-1,3,6-triol |
InChI |
InChI=1S/C48H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-52-45(43-49)47(51)48(54-42-39-36-33-30-27-24-21-18-15-12-9-6-3)46(44-50)53-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45-51H,4-44H2,1-3H3/t45-,46+,47+,48+/m0/s1 |
InChI Key |
FMWGXHAYSHONFH-AVNIMNHSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCO[C@@H](CO)[C@H]([C@@H]([C@@H](CO)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCOC(CO)C(C(C(CO)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






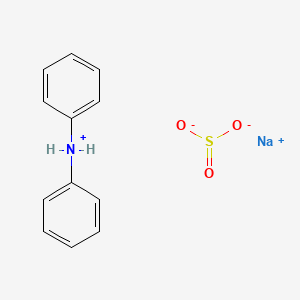
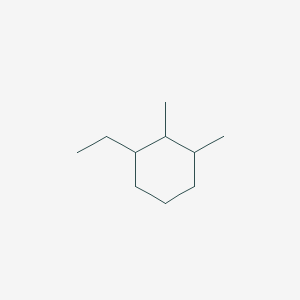

![1-[(4-Aminophenyl)amino]propan-2-OL](/img/structure/B12658952.png)
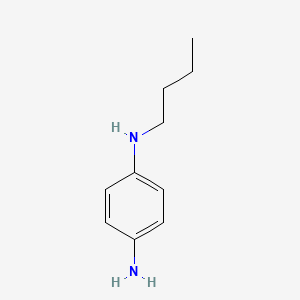
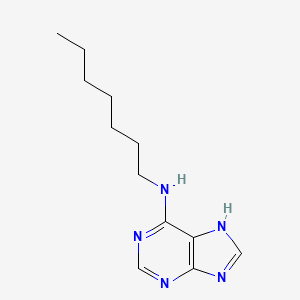
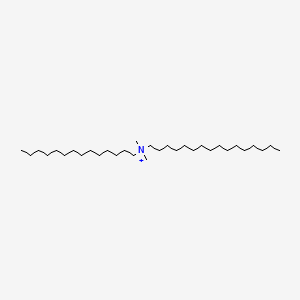

![1,4-Dioxaspiro[4.6]undec-7-ene](/img/structure/B12658976.png)
